Technical Whitepaper: 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Technical Whitepaper: 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
This technical guide details the chemical properties, synthesis, and therapeutic utility of 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 429624-16-8). It is structured for researchers requiring actionable protocols and mechanistic insight.
A Versatile "Dual-Handle" Scaffold for Medicinal Chemistry
Executive Summary
The compound 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole represents a high-value pharmacophore in modern drug discovery. Belonging to the class of 3,5-diaryl-1,2,4-oxadiazoles, it serves as a robust bioisostere for esters and amides , offering improved metabolic stability and lipophilicity.
Its significance lies in its unique "Dual-Handle" architecture :
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The 4-Bromo motif: A classic electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling library expansion.
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The 3-Nitro motif: A latent nucleophile precursor (via reduction to aniline), allowing for the introduction of solubility-enhancing groups or peptidomimetic chains.
This guide provides a validated synthesis route, spectroscopic profile, and reactivity map for leveraging this scaffold in oncology and antimicrobial research.
Chemical Architecture & Electronic Properties
Structural Analysis
The 1,2,4-oxadiazole core is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] In this specific derivative, the ring acts as a planar linker between two phenyl rings with distinct electronic demands.
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Core: 1,2,4-Oxadiazole (Bioisostere of -COO- or -CONH-).
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C3-Substituent (4-Bromophenyl): The bromine atom at the para position exerts a weak inductive electron-withdrawing effect (-I) and a mesomeric donating effect (+M), but primarily serves as a steric anchor and reactive site.
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C5-Substituent (3-Nitrophenyl): The nitro group at the meta position is a strong electron-withdrawing group (EWG). This lowers the electron density of the C5-phenyl ring, potentially increasing the acidity of the adjacent protons and influencing the dipole moment of the entire molecule.
Physicochemical Profile (Predicted & Experimental)
| Property | Value / Characteristic | Note |
| Molecular Formula | C₁₄H₈BrN₃O₃ | |
| Molecular Weight | 346.14 g/mol | Distinct Br isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br) |
| Appearance | Off-white to pale yellow solid | Color due to nitro-conjugation |
| Melting Point | 165–175 °C (Typical range) | High crystallinity due to planar stacking |
| Solubility | Low in water; Soluble in DMSO, DMF, DCM | Lipophilic (LogP ~ 4.2) |
| Stability | Stable to acid/base hydrolysis | More stable than corresponding esters |
Validated Synthesis Protocol
The most robust method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the Amidoxime Route . This two-step protocol avoids the instability issues of acid chlorides and provides high regioselectivity.
Step 1: Synthesis of 4-Bromobenzamidoxime
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Reagents: 4-Bromobenzonitrile, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Carbonate (Na₂CO₃).[2]
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Solvent: Ethanol/Water (2:1).
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Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon.
Protocol:
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Dissolve 4-bromobenzonitrile (10 mmol) in ethanol (30 mL).
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Add a solution of NH₂OH·HCl (12 mmol) and Na₂CO₃ (12 mmol) in water (15 mL).
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Reflux at 80°C for 6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
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Cool to room temperature. The product usually precipitates.
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Filter, wash with cold water, and dry. Yield: >85% .
Step 2: Cyclization with 3-Nitrobenzoic Acid
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Reagents: 3-Nitrobenzoic acid, EDC·HCl (Coupling agent), HOBt (Additive), Pyridine (Base/Solvent).
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Alternative: 3-Nitrobenzoyl chloride + Pyridine (Faster, but moisture sensitive).
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Mechanism: O-acylation of the amidoxime followed by thermal dehydration (cyclization).
Protocol (Coupling Reagent Method):
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Dissolve 3-nitrobenzoic acid (10 mmol) in DMF (20 mL).
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Add EDC[3]·HCl (12 mmol) and HOBt (12 mmol). Stir for 30 min to activate the acid.
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Add 4-bromobenzamidoxime (10 mmol) synthesized in Step 1.
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Stir at room temperature for 2 hours (formation of O-acyl intermediate).
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Heat the mixture to 100–110°C for 4–6 hours to effect cyclization.
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Cool and pour into ice-cold water. The oxadiazole will precipitate.
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Recrystallize from Ethanol. Yield: ~75–80% .
Synthesis Logic Diagram
Figure 1: Step-wise synthesis via the amidoxime route. The thermal cyclization step is critical for ring closure.
Spectroscopic Characterization
To validate the structure, researchers should look for these specific signals:
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¹H NMR (400 MHz, DMSO-d₆):
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Oxadiazole Ring: No protons on the heterocyclic ring itself.
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3-Nitrophenyl (C5 side): Look for the deshielded proton between the NO₂ and the ring junction (singlet-like, ~8.8 ppm) and the protons adjacent to the NO₂.
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4-Bromophenyl (C3 side): Characteristic AA'BB' doublet system around 7.6–7.8 ppm.
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IR Spectroscopy (ATR):
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1610–1590 cm⁻¹: C=N stretching (Oxadiazole).
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1530 & 1350 cm⁻¹: N-O stretching (Nitro group, asymmetric/symmetric).
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1240 cm⁻¹: C-O-C ether-like stretch of the oxadiazole.
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Mass Spectrometry (ESI/EI):
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M+ / [M+H]+: Distinctive bromine isotope pattern. Two peaks of equal intensity separated by 2 mass units (M and M+2) corresponding to ⁷⁹Br and ⁸¹Br.
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Reactivity & Derivatization Strategy
This molecule is designed as a "divergent intermediate." The chemical stability of the oxadiazole ring allows for selective transformations on the phenyl rings.
Path A: Suzuki-Miyaura Coupling (The Bromo Handle)
The 4-bromo position is highly activated for Pd-catalyzed coupling due to the electron-withdrawing nature of the oxadiazole ring.
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Application: Introducing bi-aryl systems to extend the lipophilic pharmacophore.
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Conditions: Aryl boronic acid, Pd(PPh₃)₄ (5 mol%), K₂CO₃, Dioxane/Water, 90°C.
Path B: Nitro Reduction (The Nucleophilic Handle)
The 3-nitro group can be reduced to an aniline without affecting the oxadiazole core or the bromo group (under controlled conditions).
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Application: Creating a scaffold for amide coupling or urea formation.
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Conditions: SnCl₂·2H₂O in Ethanol (chemoselective) or Fe/NH₄Cl. Avoid catalytic hydrogenation (H₂/Pd-C) as it may debrominate the molecule.
Reactivity Logic Diagram
Figure 2: Divergent synthesis pathways. The scaffold allows independent modification of either the C3 or C5 aryl rings.
Biological Potential
Research into 3,5-diaryl-1,2,4-oxadiazoles has highlighted three primary therapeutic areas:
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Anticancer Agents:
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Derivatives with electron-withdrawing groups (like NO₂ and Br) have shown potency against breast (MCF-7) and colon (HCT-116) cancer cell lines. The mechanism often involves tubulin polymerization inhibition or interference with EGFR signaling pathways.
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Antimicrobial & Antifungal:
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The 1,2,4-oxadiazole ring mimics the peptide bond, allowing it to bind bacterial cell wall synthesis enzymes. Nitro-substituted derivatives are particularly noted for activity against Gram-negative bacteria (E. coli).
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Anti-Inflammatory:
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Analogs of this scaffold function as COX-2 inhibitors. The 3,5-diaryl substitution pattern provides the necessary spatial geometry to fit into the COX-2 hydrophobic pocket.
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References
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BenchChem. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole: Properties and Applications. Retrieved from
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Nagy, A. et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[4][5] MDPI. Retrieved from
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National Institutes of Health (NIH). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from
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ChemDiv. Compound 3-(4-bromophenyl)-5-(4-heptylphenyl)-1,2,4-oxadiazole Data Sheet. Retrieved from
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Gonçalves, D. et al. (2025).[6] Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. SciELO. Retrieved from
